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Introduction

LEO 39652 is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed
for the treatment of atopic dermatitis (AD).[1][2] It is designed as a "dual-soft" drug, a concept
aimed at maximizing local activity in the skin while minimizing systemic side effects.[3][4] This
is achieved by incorporating ester functionalities into the molecule, rendering it susceptible to
rapid hydrolysis into inactive metabolites by esterases in both the blood and the liver.[3][5]
Preclinical studies demonstrated high exposure in the skin, yet clinical investigations suggested
a lack of efficacy, potentially due to insufficient drug availability at the target site in patients.[3]

[5]

These application notes provide a comprehensive overview of the preclinical and early clinical
data for LEO 39652, along with detailed protocols for key experimental procedures to aid
researchers in the evaluation of this and similar topical compounds.

Data Presentation
Table 1: In Vitro Pharmacodynamics of LEO 39652

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8144546?utm_src=pdf-interest
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.medchemexpress.com/leo-39652.html
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00797
https://ouci.dntb.gov.ua/en/works/lD0XoYgl/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00797
https://www.researchgate.net/publication/346272296_Discovery_and_Early_Clinical_Development_of_Isobutyl_1-8-Methoxy-5-1-oxo-3_H_-isobenzofuran-5-yl-124triazolo15-_a_pyridin-2-ylcyclopropanecarboxylate_LEO_39652_a_Novel_Dual-Soft_PDE4_Inhibitor_for_Top
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00797
https://www.researchgate.net/publication/346272296_Discovery_and_Early_Clinical_Development_of_Isobutyl_1-8-Methoxy-5-1-oxo-3_H_-isobenzofuran-5-yl-124triazolo15-_a_pyridin-2-ylcyclopropanecarboxylate_LEO_39652_a_Novel_Dual-Soft_PDE4_Inhibitor_for_Top
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter Target/Assay Value (IC50) Source
Enzyme Inhibition PDE4A 1.2 nM [1]
PDE4B 1.2nM [1]

PDEA4C 3.0 nM [1]

PDE4D 3.8nM [1]

Cellular Anti- TNF-a release

) o 6.0 nM [1]
inflammatory Activity (human PBMCs)

Table 2: Preclinical and Clinical Pharmacokinetic
Parameters of LEQO 39652

Species/Syste

m Route Parameter Value Source

Rat Intravenous Total Clearance 930 mL/min/kg [1]

Minipig Intravenous Total Clearance 200 mL/min/kg [1]

Monkey Intravenous Total Clearance 300 mL/min/kg [1]
Topical (on Dermal

Interstitial Fluid

Human (ex vivo) barrier-impaired 33nM [5]
_ (dISF)
skin) )
Concentration
) Dermal
Topical (on - ]
Comparator: o ) Interstitial Fluid
barrier-impaired 2100 nM [5]
LEO 29102 ) (dISF)
skin) ]
Concentration

Signaling Pathway and Metabolism

The primary mechanism of action for LEO 39652 is the inhibition of PDE4 enzymes. This

inhibition prevents the degradation of cyclic adenosine monophosphate (CAMP), leading to an

accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA),

which in turn phosphorylates and inactivates various pro-inflammatory transcription factors,
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ultimately reducing the production of cytokines like TNF-a. The "dual-soft" design ensures that
if LEO 39652 enters systemic circulation, it is rapidly hydrolyzed into inactive metabolites,
minimizing systemic PDE4 inhibition.
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Caption: Mechanism of action and metabolism of LEO 39652.
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Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test

compound against specific PDE4 isoforms.

PDE4 Inhibition Assay Workflow

Prepare Reagents:
- Recombinant PDE4 Isoform
- FAM-CAMP (Substrate)
- Test Compound (e.g., LEO 39652)
- Assay Buffer

Analyze Data:
- Plot % Inhibition vs. [Compound]
- Calculate IC50

Enzymatic Reaction: Add Stop Reagent Measure Signal
PDE4 hydrolyzes FAM-CAMP (Binding Reagent) (e.g., TR-FRET)

Click to download full resolution via product page
Caption: Workflow for in vitro PDE4 enzyme inhibition assay.

Methodology:
» Reagent Preparation:

o Prepare a dilution series of LEO 39652 in DMSO, followed by a further dilution in the

assay buffer.

o Dilute recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme to the desired

concentration in assay buffer.

o Dilute a fluorescently labeled cAMP substrate (e.g., FAM-cCAMP) in assay buffer.

o Assay Procedure (96-well plate format):
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[e]

Add 25 pL of the test compound dilutions to the wells.

(¢]

Add 25 pL of the diluted enzyme solution to initiate the reaction.

[¢]

Incubate the plate at room temperature for 60 minutes.

[¢]

Add 50 pL of the FAM-cAMP substrate solution.

[e]

Incubate for another 60 minutes at room temperature.

o Detection:

o Stop the reaction by adding a binding reagent (as per commercial kit instructions, e.g.,
IMAP TR-FRET).

o Read the plate on a suitable fluorescence plate reader according to the assay kit's
specifications.

o Data Analysis:

o Calculate the percent inhibition for each concentration of LEO 39652 relative to vehicle
controls.

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TNF-a Release Assay in Human PBMCs

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to
inhibit TNF-a release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear
cells (PBMCs).

Methodology:
e PBMC Isolation:

o Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g.,
with Ficoll-Paque).
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o Wash the isolated cells and resuspend them in a suitable cell culture medium (e.g., RPMI-
1640) at a concentration of 1x1076 cells/mL.

e Assay Procedure:

o

Plate 100 pL of the cell suspension into each well of a 96-well plate.

[e]

Add 50 pL of LEO 39652 dilutions (prepared in culture medium) to the wells and pre-
incubate for 1 hour at 37°C in a 5% CO2 incubator.

[e]

Add 50 pL of LPS solution (e.qg., final concentration of 100 ng/mL) to stimulate TNF-a
production.

[e]

Incubate the plate for 18-24 hours at 37°C.
e Quantification of TNF-a:

o Centrifuge the plate to pellet the cells.

o Collect the supernatant from each well.

o Measure the concentration of TNF-a in the supernatant using a commercial ELISA kit
according to the manufacturer's instructions.

o Data Analysis:

o Calculate the percent inhibition of TNF-a release for each LEO 39652 concentration
compared to the LPS-stimulated vehicle control.

o Determine the IC50 value by plotting percent inhibition against compound concentration.

Protocol 3: Ex Vivo Skin Permeation and Target
Engagement Study

This protocol uses an ex vivo human skin explant model to assess the skin penetration of a
topical formulation and its pharmacodynamic effect (target engagement).
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Ex Vivo Skin Explant Workflow

Sampling Methods Analysis Endpoints

PK Analysis:
Drug Concentration
/1

(LC-MS/M
!
[
CAMP Levels
(ELISA)

Incubate for a
Defined Period
(e.g., 24 hours)

Sample Collection

Optional: .
P e st Do (| 420 ol it
(Tape Stripping) -9

Click to download full resolution via product page

Caption: Workflow for ex vivo skin permeation and target engagement.

Methodology:

e Skin Preparation:

o Obtain fresh human skin from elective surgery (e.g., abdominoplasty) with appropriate
ethical approval.

o Remove subcutaneous fat and cut the skin into sections for mounting in diffusion cells or
for culture.

o For barrier-impaired models, perform tape stripping on the skin surface to remove layers
of the stratum corneum.

o Formulation Application:

o Apply a finite dose of the LEO 39652 topical formulation to the epidermal surface of the
skin explant.
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e Incubation and Sampling:
o Incubate the skin explants at 37°C in a humidified atmosphere.
o At various time points, collect samples:
» Pharmacokinetics (PK):

» Dermal Interstitial Fluid (dISF): Use open flow microperfusion to collect dISF for
measurement of unbound drug concentration.

» Total Skin Concentration: Take full-thickness punch biopsies. Homogenize the tissue
and extract the drug for analysis.

» Pharmacodynamics (PD):

» Take full-thickness punch biopsies, homogenize the tissue, and measure cAMP levels
using a commercial ELISA kit.

e Sample Analysis:

o Quantify the concentration of LEO 39652 and its metabolites in dISF and skin
homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass
spectrometry) method.

o Data Interpretation:

o Correlate the drug concentration in the skin (PK) with the change in cAMP levels (PD) to
establish a PK/PD relationship and assess target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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